molecular formula C20H13Br2NO2 B309916 N-(4-benzoylphenyl)-2,5-dibromobenzamide

N-(4-benzoylphenyl)-2,5-dibromobenzamide

Cat. No.: B309916
M. Wt: 459.1 g/mol
InChI Key: QZAGOKWVIVVVKG-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2,5-dibromobenzamide is a halogenated benzamide derivative characterized by a benzoylphenyl group attached to a 2,5-dibrominated benzamide scaffold. The compound’s structural uniqueness lies in the presence of two bromine atoms at the 2- and 5-positions of the benzamide ring, which confer distinct electronic and steric properties. Bromine substituents enhance lipophilicity and may influence binding interactions with biological targets, such as nuclear receptors involved in lipid metabolism .

Properties

Molecular Formula

C20H13Br2NO2

Molecular Weight

459.1 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2,5-dibromobenzamide

InChI

InChI=1S/C20H13Br2NO2/c21-15-8-11-18(22)17(12-15)20(25)23-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)

InChI Key

QZAGOKWVIVVVKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3 in )

  • Structure : Features a 5-fluoroindole ring instead of the dibromobenzamide moiety.
  • Activity : At 15 mg/kg, this compound reduced plasma triglycerides by 31% and increased HDL cholesterol in Triton WR-1339-induced hyperlipidemic rats, comparable to the fibrate drug bezafibrate .
  • Mechanism : Likely acts via peroxisome proliferator-activated receptor (PPAR)-α agonism, similar to fibrates, enhancing fatty acid oxidation and HDL synthesis .

N-(4-Benzoylphenyl)-4-Bromo-1H-Pyrrole-2-Carboxamide (Compound 3 in –7)

  • Structure : Contains a 4-bromopyrrole ring, differing in halogen position and heterocyclic core from the target compound.

Gemfibrozil (–5)

  • Structure: A fibrate drug with a phenoxyisobutyrate backbone, structurally distinct from benzamides.
  • Activity : In clinical trials, gemfibrozil reduced coronary events by 22–34% via PPAR-α activation, lowering triglycerides (31%) and raising HDL (6%) .
  • Comparison : Unlike halogenated benzamides, gemfibrozil lacks aromatic bromine/fluorine substituents, relying on carboxylate groups for receptor interaction .

Substituent Effects on Activity

Table 1: Impact of Halogenation on Lipid-Lowering Efficacy

Compound Halogen Substituents Key Biological Effects
N-(4-Benzoylphenyl)-2,5-dibromobenzamide 2,5-dibromo (benzamide) Theoretical ↑ lipophilicity; potential PPAR modulation*
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 5-fluoro (indole) ↓ Triglycerides (31%), ↑ HDL
N-(4-Benzoylphenyl)-4-bromopyrrole-2-carboxamide 4-bromo (pyrrole) Lipid-lowering activity (preclinical)
Gemfibrozil None (phenoxyisobutyrate) ↓ Triglycerides (31%), ↑ HDL (6%)

*Inferred from structural analogs; direct data unavailable.

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine, but could reduce metabolic stability .

Mechanistic Insights

PPAR-α activation is a common mechanism for lipid-lowering agents like fibrates and benzamide derivatives. Key pathways include:

Triglyceride Reduction : Enhanced lipoprotein lipase (LPL) activity and reduced apoC-III expression, promoting triglyceride hydrolysis .

HDL Elevation : Upregulation of apoA-I/II synthesis .

Fatty Acid Oxidation : Stimulation of peroxisomal and mitochondrial β-oxidation pathways .

While this compound’s exact mechanism is uncharacterized in the evidence, its structural similarity to PPAR-α agonists suggests a comparable mode of action. The dibrominated benzamide scaffold may optimize receptor-ligand interactions, as seen in halogenated fibrate analogs .

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